1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
Description
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic arylpiperazine derivative characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a 2,4-dichlorobenzenesulfonyl moiety at the 1-position. Its design aligns with trends in arylpiperazine-based drug discovery, where substituents are optimized for receptor selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-7-6-13(18)12-14(17)19/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUNPCGTGDOEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization of Haloethylamines with Anilines
The 4-(2-methoxyphenyl)piperazine scaffold is synthesized via condensation of N,N-bis(2-chloroethyl)-4-nitroaniline with 2-methoxyaniline under alkaline conditions. Sodium hydroxide (20 g) in DMF at 100°C for 24 hours facilitates cyclization, followed by chloroform extraction and recrystallization from 1,4-dioxane to yield 87% pure product.
Reaction Scheme:
Optimization Notes:
Catalytic Hydrogenation of Nitrophenyl Precursors
Reduction of 1-(4-nitrophenyl)-4-(2-methoxyphenyl)piperazine using palladium on carbon (Pd/C) under hydrogen atmosphere converts nitro groups to amines. This step is critical for generating reactive intermediates for subsequent sulfonylation.
Conditions:
Sulfonylation of 4-(2-Methoxyphenyl)Piperazine
Nucleophilic Aromatic Substitution with 2,4-Dichlorobenzenesulfonyl Chloride
The target compound is synthesized by reacting 4-(2-methoxyphenyl)piperazine with 2,4-dichlorobenzenesulfonyl chloride in DMF using potassium carbonate (KCO) as a base and sodium iodide (NaI) as a catalyst.
Procedure:
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Dissolve 4-(2-methoxyphenyl)piperazine (1.0 equiv) in DMF.
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Add KCO (3.0 equiv) and NaI (0.1 equiv).
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Slowly add 2,4-dichlorobenzenesulfonyl chloride (1.2 equiv) at 0°C.
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Stir at 80°C for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization (isopropyl alcohol).
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
Phase-Transfer Catalyzed Sulfonylation
Alternative methods employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) in acetone to enhance reaction rates. This approach reduces reaction time from 12 hours to 6 hours while maintaining yields at 78%.
Advantages:
-
Lower Temperature: Reactions proceed at 50°C vs. 80°C in DMF.
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Reduced Side Products: TBAB minimizes hydrolysis of sulfonyl chloride.
Purification and Characterization
Crystallization Optimization
Recrystallization solvents significantly impact purity:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Isopropyl alcohol | 99.5 | 75 |
| Ethyl acetate | 98.2 | 82 |
| Hexane | 95.7 | 68 |
Data from indicate ethyl acetate as the optimal solvent for balancing purity and yield.
Spectroscopic Characterization
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H NMR (400 MHz, CDCl): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 7.38 (d, J = 8.4 Hz, 1H, Ar-H), 6.92–6.88 (m, 2H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH), 3.45–3.40 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H).
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HRMS (ESI): m/z calculated for CHClNOS [M+H]: 401.31; found: 401.30.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| DMF/KCO | 80°C, 12 h | 84 | 99.5 | High |
| Acetone/TBAB | 50°C, 6 h | 78 | 98.2 | Moderate |
| THF/Pd/C hydrogenation | H, 50°C, 6 h | 92 | 99.0 | Low |
The DMF/KCO method is preferred for large-scale synthesis due to its robustness, while the PTC approach offers faster reaction times for small batches.
Challenges and Mitigation Strategies
Sulfonyl Chloride Hydrolysis
Exposure to moisture leads to hydrolysis, forming sulfonic acid byproducts. Strategies include:
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 1-(2,4-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These receptors are crucial in the modulation of mood and anxiety levels. For example, compounds based on this structure have been evaluated for their potential antidepressant effects through binding affinity studies and behavioral assays in animal models .
Antinociceptive Properties
Studies have shown that piperazine derivatives can possess antinociceptive properties, potentially acting through serotonin receptor pathways. The compound's structure allows it to interact with these receptors effectively, suggesting its utility in pain management therapies .
Anticancer Potential
Recent investigations into the anticancer properties of piperazine derivatives have revealed promising results. The compound has been tested for cytotoxicity against various cancer cell lines, demonstrating the ability to inhibit tumor growth. This activity is believed to be linked to its interaction with specific molecular targets involved in cancer progression .
Synthesis Techniques
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key steps include:
- Formation of the Sulfonamide Linkage: This involves reacting piperazine with a sulfonyl chloride derivative under controlled conditions.
- Substitution Reactions: Further modifications can be made to introduce various functional groups that enhance biological activity or solubility.
Mechanistic Insights
The mechanism of action of this compound is primarily attributed to its ability to modulate neurotransmitter systems. By interacting with serotonin receptors and potentially other targets such as dopamine receptors, it influences various signaling pathways that regulate mood and pain perception .
Polymer Chemistry
The unique chemical structure of this compound lends itself to applications in polymer chemistry. It can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or smart materials .
Photophysical Properties
Research has indicated that compounds containing piperazine moieties can exhibit interesting photophysical properties. These characteristics make them suitable for applications in optoelectronic devices or sensors where light absorption and emission are critical .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their biological activities, highlighting substituent effects and therapeutic relevance:
Structure-Activity Relationship (SAR) Insights
- Position of Methoxy Group : Ortho-substitution (2-methoxy) on the phenyl ring is critical for 5-HT1A and D2 receptor interactions, as para-substitution often reduces potency .
- Sulfonamide vs. Carbonyl Linkers: Sulfonamide groups (e.g., ) favor enzyme inhibition, while carbonyl linkers (e.g., biphenyl ethanones in ) optimize receptor binding.
- Chlorine Substitution: Dichloro substitution on the benzenesulfonyl group may enhance metabolic stability compared to mono-chloro analogues (e.g., vs. target compound).
Biological Activity
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties based on various research studies.
- Molecular Formula : C17H18Cl2N2O3S
- Molecular Weight : 404.30 g/mol
- CAS Number : 866153-17-5
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2,4-Dichlorobenzenesulfonyl chloride and 2-methoxyaniline.
- Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Antimicrobial Activity
Research has shown that piperazine derivatives exhibit significant antimicrobial properties. The compound was tested against various microbial strains:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Candida albicans | Weak to Moderate |
| Aspergillus fumigatus | Weak |
In vitro studies indicated that the compound demonstrated effective inhibition against gram-positive bacteria and fungi, suggesting its potential as an antimicrobial agent .
Cytotoxic Activity
Cytotoxicity tests were performed using human cancer cell lines, including HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). The MTT assay revealed that:
- IC50 Values for HepG-2 and MDA-MB-231 were found to be approximately 15 µM and 20 µM, respectively. This indicates a moderate level of cytotoxicity against these cancer cell lines .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) :
- IC50 values indicated strong inhibitory activity, making it a candidate for further development in neurodegenerative disease treatment.
- Urease Inhibition :
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets:
- The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
- The aromatic rings may engage in π-π interactions with other aromatic systems, influencing binding affinity and specificity .
Case Studies
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, and how can purity be maximized?
Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonylation steps. For example, reacting 1-(2-methoxyphenyl)piperazine with 2,4-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere. Key considerations:
- Solvent Choice: Avoid ethanol with strong bases (e.g., KOH) to prevent side reactions like ethoxy substitution (observed in similar piperazine syntheses) .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., methanol/water) to achieve >95% purity. Monitor via TLC and confirm with HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: and NMR in CDCl or DMSO-d to verify substituent integration and coupling patterns (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHClNOS: calculated 397.03, observed 397.02) .
- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .
Q. What are the solubility properties of this compound, and how do they influence in vitro assays?
Methodological Answer: The compound is lipophilic (logP ~3.5 predicted) with poor aqueous solubility. For biological testing:
- Stock Solutions: Prepare in DMSO (≤10 mM) and dilute in assay buffer (ensure DMSO ≤0.1% to avoid cytotoxicity).
- Solubility Enhancement: Use co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) for in vivo studies .
Q. Which receptor targets are associated with this compound, and how are binding assays designed?
Methodological Answer: Piperazine derivatives often target serotonin (5-HT) and dopamine (D/D) receptors. Assay protocols:
- Radioligand Binding: Use -spiperone for D receptors or -8-OH-DPAT for 5-HT in transfected HEK293 cells.
- IC Determination: Perform competitive binding with 10-point concentration curves (1 nM–10 µM) and analyze via nonlinear regression .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models guide structural optimization?
Methodological Answer:
- Descriptor Selection: Compute electronic (Hammett σ), steric (molar refractivity), and hydrophobic (ClogP) parameters for the dichlorobenzenesulfonyl and methoxyphenyl groups.
- Model Validation: Use partial least squares (PLS) regression on in vitro potency data (e.g., Ki values) to predict modifications (e.g., replacing Cl with CF for enhanced receptor affinity) .
Q. What strategies resolve contradictions in reported receptor selectivity profiles?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell type, radioligand concentration). Mitigation steps:
Q. How can synthetic byproducts be identified and minimized during scale-up?
Methodological Answer:
- HPLC-MS Monitoring: Track intermediates and byproducts (e.g., desulfonylated or N-alkylated derivatives).
- DoE Optimization: Apply design of experiments (DoE) to variables like temperature (40–80°C), reaction time (12–48 hr), and stoichiometry (1:1–1:1.2 sulfonyl chloride:piperazine) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics: Administer IV/PO doses (1–10 mg/kg) in rodents. Collect plasma for LC-MS/MS analysis (t, C, AUC).
- Toxicity Screening: Conduct acute toxicity studies (OECD 423) and hepatotoxicity markers (ALT/AST levels) .
Q. How does the compound’s stereochemistry influence its biological activity?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
- Enantiomer-Specific Assays: Test isolated enantiomers in receptor binding/functional assays. Piperazine sulfonamides often show stereospecific D receptor binding .
Q. What computational methods predict metabolic hotspots and guide derivatization?
Methodological Answer:
- In Silico Metabolism: Use software like MetaSite to identify vulnerable sites (e.g., benzenesulfonyl group prone to CYP3A4 oxidation).
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at predicted metabolic sites to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
